molecular formula C9H21ClSi B1596175 Silane, dibutylchloromethyl- CAS No. 996-07-6

Silane, dibutylchloromethyl-

Cat. No.: B1596175
CAS No.: 996-07-6
M. Wt: 192.8 g/mol
InChI Key: BWRNKYALSQGWSW-UHFFFAOYSA-N
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Description

Silane, dibutylchloromethyl- is an organosilicon compound that belongs to the class of silanes Silanes are compounds containing silicon atoms bonded to hydrogen atoms and/or organic groups Silane, dibutylchloromethyl- is characterized by the presence of two butyl groups, one chloromethyl group, and a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, dibutylchloromethyl- typically involves the reaction of chloromethylsilane with dibutylmagnesium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction can be represented as follows:

ClCH2SiH3+Bu2MgBu2SiCH2Cl+MgH2\text{ClCH}_2\text{SiH}_3 + \text{Bu}_2\text{Mg} \rightarrow \text{Bu}_2\text{SiCH}_2\text{Cl} + \text{MgH}_2 ClCH2​SiH3​+Bu2​Mg→Bu2​SiCH2​Cl+MgH2​

Industrial Production Methods

Industrial production of silane, dibutylchloromethyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of advanced techniques such as distillation and chromatography ensures the production of high-quality silane compounds.

Chemical Reactions Analysis

Types of Reactions

Silane, dibutylchloromethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include silanol derivatives, methyl-substituted silanes, and various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, dibutylchloromethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of silane, dibutylchloromethyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The chloromethyl group can react with various nucleophiles, allowing for the modification of surfaces and the creation of functionalized materials. The silicon atom provides stability and resistance to degradation, making the compound suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • Silane, dimethylchloromethyl-
  • Silane, diethylchloromethyl-
  • Silane, diphenylchloromethyl-

Uniqueness

Silane, dibutylchloromethyl- is unique due to the presence of two butyl groups, which provide increased hydrophobicity and flexibility compared to other similar compounds. This makes it particularly useful in applications where enhanced water resistance and mechanical properties are desired.

Properties

IUPAC Name

dibutyl-chloro-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClSi/c1-4-6-8-11(3,10)9-7-5-2/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRNKYALSQGWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40912613
Record name Dibutyl(chloro)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

996-07-6
Record name Dibutylchloromethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=996-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dibutylchloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dibutylchloromethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibutyl(chloro)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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